molecular formula C11H9N3O4 B2996052 methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate CAS No. 141388-50-3

methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

Cat. No.: B2996052
CAS No.: 141388-50-3
M. Wt: 247.21
InChI Key: OGIAQDKVKDHIID-UHFFFAOYSA-N
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Description

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a heterocyclic aromatic compound featuring a benzoate ester backbone substituted with a nitro group at the 3-position and a 1H-imidazol-1-yl moiety at the 4-position. This compound is of interest in pharmaceutical chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation . Its synthesis involves coupling reactions between imidazole derivatives and nitro-substituted benzoic acid esters. Notably, commercial availability of this compound has been discontinued, as indicated by product catalogs , suggesting challenges in synthesis, stability, or market demand.

Properties

IUPAC Name

methyl 4-imidazol-1-yl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)8-2-3-9(10(6-8)14(16)17)13-5-4-12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIAQDKVKDHIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate typically involves the following steps:

    Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.

    Imidazole Substitution: The nitro compound is then reacted with imidazole in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

    Reduction: Methyl 4-(1H-imidazol-1-yl)-3-aminobenzoate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Reactivity

The compound’s nitro group at the 3-position and imidazole at the 4-position distinguish it from structurally related derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight Key Applications Reference ID
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate 3-NO₂, 4-imidazole, methyl ester 277.23 g/mol Pharmaceutical intermediates
Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate 3-NO₂, 4-propylamino-imidazole, ethyl ester 347.35 g/mol Dye synthesis, ligand precursors
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate Trityl-protected imidazole, acrylate ester 511.62 g/mol Polymer chemistry, catalysis
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole Chloro-hydroxypropyl, methyl-nitroimidazole 245.67 g/mol Antimicrobial agents

Key Observations :

  • Ester Flexibility : Methyl esters (as in the target compound) generally exhibit lower hydrolytic stability compared to ethyl or trityl-protected esters (e.g., trityl groups in ), which may explain its discontinued status .

Biological Activity

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring and a nitro group attached to a benzoate moiety. The structural formula can be represented as follows:

C11H10N4O3\text{C}_{11}\text{H}_{10}\text{N}_{4}\text{O}_{3}

This structure is crucial for its biological activity, particularly in interactions with biological targets.

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds containing nitroimidazole moieties exhibit significant antimicrobial properties. The nitro group is essential for the compound's effectiveness against anaerobic bacteria and protozoa, as it facilitates electron transfer processes that lead to cellular damage .
  • Antitumor Effects : Similar compounds have shown promise as anticancer agents. The imidazole ring can interact with various cellular targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of imidazole can inhibit tumor growth in various cancer models .
  • Inflammatory Response Modulation : Compounds similar to this compound have been reported to modulate inflammatory pathways, particularly through the activation of Toll-like receptors (TLRs). This activation can enhance immune responses and has implications for treating chronic inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
AntimicrobialSignificant activity against anaerobic bacteria
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates TLR signaling pathways
CytotoxicityExhibits cytotoxic effects on various cell lines

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against a range of bacterial strains, demonstrating significant inhibition of growth in anaerobic conditions. This supports its potential use in treating infections caused by anaerobic pathogens .
  • Cancer Treatment Potential : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Modulation : A recent investigation highlighted the compound's ability to activate TLR pathways, suggesting that it could enhance vaccine responses or treat inflammatory diseases effectively .

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